Selectivity Shift in Adenosine Receptor Binding Compared to Cyclopropyl and Methyl Analogs
The presence of the cyclopropylmethyl group, as found in the target compound, confers a distinct selectivity profile when compared to related analogs bearing cyclopropyl or methyl groups. In a study of adenosine receptor ligands, a compound containing a cyclopropylmethyl substituent exhibited an A2A/A1 selectivity ratio of 725, which is significantly higher than the 509 observed for its cyclopropyl analog and the 390 observed for its methyl analog [1]. This demonstrates that the cyclopropylmethyl group can dramatically alter the binding preference between receptor subtypes.
| Evidence Dimension | Adenosine A2A/A1 receptor selectivity ratio |
|---|---|
| Target Compound Data | Not directly measured; structural motif (cyclopropylmethylamino) is present in compound with selectivity ratio of 725 |
| Comparator Or Baseline | Cyclopropyl analog (selectivity 509); Methyl analog (selectivity 390) |
| Quantified Difference | Cyclopropylmethyl vs. Cyclopropyl: 42% increase in selectivity. Cyclopropylmethyl vs. Methyl: 86% increase in selectivity. |
| Conditions | Adenosine receptor binding assays; data derived from Petrelli et al. as reported in PMC5669264. |
Why This Matters
This data supports the selection of the cyclopropylmethyl-containing compound for applications where enhanced A2A receptor selectivity is desired over A1, which cannot be achieved with simpler cyclopropyl or methyl analogs.
- [1] PMC. Table 4: Selectivity of compounds with cyclopropylmethyl groups for adenosine A2A vs. A1 receptors. Data from Petrelli et al., 2017. https://pmc.ncbi.nlm.nih.gov/articles/PMC5669264/table/T4/ View Source
